molecular formula C8H3BrN4O2 B3293527 6-bromo-4-nitro-1H-indazole-3-carbonitrile CAS No. 885518-60-5

6-bromo-4-nitro-1H-indazole-3-carbonitrile

Cat. No.: B3293527
CAS No.: 885518-60-5
M. Wt: 267.04 g/mol
InChI Key: OOBSOEUVDQTYLF-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 3rd position on the indazole ring. The molecular formula of this compound is C7H3BrN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-1H-indazole and bromine.

    Bromination: The bromination of 4-nitro-1H-indazole is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Nitration: The nitration step involves the introduction of a nitro group at the 4th position of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Carbonitrile Formation: The final step involves the introduction of the carbonitrile group at the 3rd position. This can be achieved using reagents like cyanogen bromide or by the reaction of the corresponding aldehyde with hydroxylamine followed by dehydration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Reduction Reactions: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Cyclization Reactions: Reagents like hydrazine, solvents (ethanol, methanol), and catalysts (acidic or basic conditions).

Major Products Formed

    Substitution Reactions: Formation of substituted indazole derivatives.

    Reduction Reactions: Formation of 6-bromo-4-amino-1H-indazole-3-carbonitrile.

    Cyclization Reactions: Formation of various fused heterocyclic compounds.

Scientific Research Applications

6-Bromo-4-nitro-1H-indazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-4-nitro-1H-indazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and carbonitrile group can also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure with a formyl group instead of a nitro and carbonitrile group.

    4-Nitro-1H-indazole: Lacks the bromine and carbonitrile groups.

    6-Bromo-1H-indazole-3-carbonitrile: Similar structure but lacks the nitro group.

Uniqueness

6-Bromo-4-nitro-1H-indazole-3-carbonitrile is unique due to the presence of all three functional groups (bromine, nitro, and carbonitrile) on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-nitro-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSOEUVDQTYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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